3-Bromo-2Z-heptenoic acid
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Overview
Description
(2Z)-3-bromohept-2-enoic acid is a hept-2-enoic acid carrying a bromo- substituent at C-3. It is a monounsaturated fatty acid, a 2-heptenoic acid and a bromo fatty acid. It derives from an (E)-hept-2-enoic acid.
Scientific Research Applications
Antioxidant Properties and Enzyme Inhibition
- 3-Bromo-2Z-heptenoic acid and related bromophenols exhibit potent antioxidant activities, comparable to standard antioxidants such as α-tocopherol and butylated hydroxytoluene (Öztaşkın, Gülçin, Göksu, & Taslimi, 2017).
- These compounds also inhibit metabolic enzymes such as acetylcholinesterase and butyrylcholinesterase, showing therapeutic potential in neurodegenerative diseases (Öztaşkın, Gülçin, Göksu, & Taslimi, 2017).
Synthetic Chemistry Applications
- This compound is utilized in the synthesis of highly substituted cyclopentane and cyclohexane derivatives through a sequence of S(N)2-conjugate addition reactions (Tong, Chen, Chong, Heng, & Chiba, 2012).
- It has been used in the synthesis of new hydantoin compounds, which display significant antitussive effects (Zhang, Song, & Wang, 2013).
Photocatalysis
- This compound is involved in photocatalytic protonation processes, demonstrating its potential in light-driven chemical transformations (Das, Banerjee, & Hanson, 2016).
Antioxidant and Radical Scavenging Activity
- Bromophenol derivatives of this compound show significant antioxidant and radical scavenging activities, which could be beneficial in food preservation and pharmaceutical applications (Li, Li, Ji, & Wang, 2007).
Corrosion Inhibition
- Bromophenol compounds derived from this compound have been studied for their effectiveness in inhibiting corrosion, particularly in acidic environments containing chloride (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).
Properties
Molecular Formula |
C7H11BrO2 |
---|---|
Molecular Weight |
207.06 g/mol |
IUPAC Name |
(Z)-3-bromohept-2-enoic acid |
InChI |
InChI=1S/C7H11BrO2/c1-2-3-4-6(8)5-7(9)10/h5H,2-4H2,1H3,(H,9,10)/b6-5- |
InChI Key |
ZWQSWMXYEPWSRT-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C(=C/C(=O)O)/Br |
SMILES |
CCCCC(=CC(=O)O)Br |
Canonical SMILES |
CCCCC(=CC(=O)O)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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